Product packaging for Ruthenate(2-), pentachloro-, dipotassium(Cat. No.:CAS No. 38386-99-1)

Ruthenate(2-), pentachloro-, dipotassium

Cat. No.: B13746981
CAS No.: 38386-99-1
M. Wt: 356.5 g/mol
InChI Key: IXYMQZXAJLWXRK-UHFFFAOYSA-I
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Description

Historical Perspectives on Ruthenium Chloro Complexes and Related Species

The history of ruthenium chloro complexes is intrinsically linked to the discovery and purification of the platinum group metals (PGMs). wikipedia.org These metals—ruthenium, rhodium, palladium, osmium, iridium, and platinum—share similar physical and chemical properties, often co-occurring in the same mineral deposits. wikipedia.org The separation of these elements has historically relied on the differential reactivity and solubility of their various compounds, with chloro-complexes playing a central role. wikipedia.orgresearchgate.net

The dissolution of PGM-containing materials in aqua regia, a mixture of nitric and hydrochloric acids, yields a solution of their chloro-complexes. wikipedia.org The subsequent separation processes exploit the distinct chemistries of these complexes, including differences in ligand substitution kinetics, the solubility of their ammonium (B1175870) salts, and their redox potentials. researchgate.net Ruthenium trichloride (RuCl₃), the most common starting material in ruthenium chemistry, is itself a complex material that exists in various hydrated and polymorphic forms. mdpi.com

The study of ruthenium chloro species in solution has revealed a complex equilibrium between various aquated and chlorinated species. For instance, in hydrochloric acid solutions, Ru(III) can exist as a mixture of [RuClₙ(H₂O)₆₋ₙ]³⁻ⁿ species, with the dominant form depending on the chloride concentration and equilibration time. mdpi.com The pentachloro complex, [RuCl₅(H₂O)]²⁻, is a prominent species in solutions with moderate to high concentrations of hydrochloric acid. mdpi.com The isolation of specific salts, such as K₂[RuCl₅(H₂O)], allowed for more controlled studies of their properties and reactivity, paving the way for their use as precursors in the synthesis of a vast array of other ruthenium compounds.

Significance of Pentachlororuthenate(2-) in Modern Inorganic Chemistry Research

Dipotassium (B57713) pentachlororuthenate(2-), particularly in its hydrated form K₂[RuCl₅(H₂O)], is a versatile and significant compound in modern inorganic chemistry. Its importance stems from its utility as a precursor for the synthesis of new ruthenium complexes, its role in catalysis, and its application in materials science.

One of the primary uses of K₂[RuCl₅(H₂O)] is as a starting material for the synthesis of other ruthenium complexes. The chloride ligands in the [RuCl₅(H₂O)]²⁻ anion can be readily substituted by a wide variety of other ligands, including amines, phosphines, and various organic molecules, allowing for the creation of a diverse library of ruthenium compounds with tailored electronic and steric properties.

In the field of catalysis, K₂[RuCl₅(H₂O)] has demonstrated notable activity. For example, it can catalyze the hydration of nitriles to their corresponding amides. electrochemsci.org In this process, the Ru(III) complex is typically oxidized in situ to a higher oxidation state, such as Ru(VI), which is believed to be the active catalytic species. electrochemsci.org This highlights the importance of ruthenium's accessible range of oxidation states in its catalytic applications.

The electrochemical properties of K₂[RuCl₅(H₂O)] have also been a subject of investigation. Cyclic voltammetry studies have shown that the complex exhibits multiple redox peaks in aqueous solutions, corresponding to the Ru(III)/Ru(IV), Ru(IV)/Ru(V), and Ru(V)/Ru(VI) couples. electrochemsci.org This rich redox behavior is a hallmark of ruthenium chemistry and is central to its catalytic and electronic applications.

Overview of Research Challenges and Opportunities for K₂[RuCl₅]

Despite its utility, research involving K₂[RuCl₅] is not without its challenges. A significant challenge lies in the complex speciation of ruthenium(III) chloro complexes in aqueous solutions. mdpi.com The composition of the solution can be highly dependent on factors such as the concentration of hydrochloric acid, the age of the solution, and the temperature. mdpi.com Equilibration times for these solutions can be lengthy, sometimes taking weeks or even months to reach a stable state. mdpi.com This can lead to reproducibility issues in synthetic procedures and kinetic studies if the nature of the starting material in solution is not well-defined.

Another challenge is the stability of the various oxidation states of ruthenium that can be generated from the Ru(III) precursor. While the accessibility of higher oxidation states is beneficial for catalysis, these species can also be unstable, leading to the decomposition of the catalyst over time. electrochemsci.org For instance, Ru(IV) complexes can be unstable and their further development can be limited. nih.gov

These challenges, however, also present opportunities for future research. There is a need for the development of more robust and well-defined synthetic routes to specific ruthenium chloro species to improve the reproducibility of subsequent reactions. A deeper understanding of the factors that control the speciation and reactivity of these complexes in solution could lead to the design of more efficient and selective catalytic systems. The rich electrochemical behavior of the [RuCl₅(H₂O)]²⁻ anion could be exploited in the development of new electrocatalysts or sensors. Further exploration of its use as a precursor in materials science could lead to the development of new ruthenium-based thin films and nanoparticles with novel electronic and catalytic properties.

Contextualization within Platinum Group Metal Coordination Chemistry

The coordination chemistry of ruthenium, as exemplified by K₂[RuCl₅], shares many features with that of the other platinum group metals (PGMs). The PGMs as a group are known for their ability to form a wide variety of coordination complexes with diverse geometries and oxidation states. epa.gov The formation of stable anionic chloro-complexes is a common characteristic and is fundamental to the industrial separation and refining of these elements. researchgate.net

A key feature of ruthenium that distinguishes it from some other PGMs, particularly platinum, is its broader range of accessible and relatively stable oxidation states, which can range from -2 to +8. electrochemsci.org While platinum is most commonly found in the +2 and +4 oxidation states, ruthenium complexes in the +2, +3, and +4 states are all common and can be readily interconverted. nih.gov This redox flexibility is a major reason for the extensive use of ruthenium complexes in catalysis.

The ligand exchange kinetics of Ru(III) complexes are also an important aspect of their chemistry. Ru(III) is generally considered to be more inert to ligand substitution than Ru(II). nih.gov This allows for a degree of control in synthetic procedures, where the oxidation state of the ruthenium center can be used to tune the reactivity of the complex. Compared to Pt(II) complexes, which are also widely used in catalysis and medicine, Ru(III) complexes often exhibit different coordination geometries (typically octahedral for Ru(III) versus square planar for Pt(II)), which can lead to different mechanisms of action and reactivity. nih.gov The ability of ruthenium to adopt an octahedral geometry provides a different stereochemical platform for the design of complexes compared to the square-planar geometry of Pt(II). nih.gov

Data Tables

Table 1: Physicochemical Properties of Potassium Aquapentachlororuthenate(III)

Property Value
Chemical Formula K₂[RuCl₅(H₂O)]
Molecular Weight 374.55 g/mol americanelements.com
Appearance Brown powder/solid; Deep red crystals electrochemsci.orgthermofisher.com

| Solubility | Soluble in water thermofisher.com |

Table 2: Spectroscopic Data for Potassium Aquapentachlororuthenate(III)

Spectroscopic Technique Wavelength/Wavenumber Assignment
UV-Vis (in water) 298 nm n-σ transition electrochemsci.org
396 nm d-d transition electrochemsci.org
Infrared (IR) 400 cm⁻¹ Ru-Cl stretch

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl5K2Ru B13746981 Ruthenate(2-), pentachloro-, dipotassium CAS No. 38386-99-1

Properties

CAS No.

38386-99-1

Molecular Formula

Cl5K2Ru

Molecular Weight

356.5 g/mol

IUPAC Name

dipotassium;pentachlororuthenium(2-)

InChI

InChI=1S/5ClH.2K.Ru/h5*1H;;;/q;;;;;2*+1;+3/p-5

InChI Key

IXYMQZXAJLWXRK-UHFFFAOYSA-I

Canonical SMILES

Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Ruthenate 2 , Pentachloro , Dipotassium

Classical Preparative Routes from Ruthenium Precursors

The most common and classical syntheses of dipotassium (B57713) pentachlororuthenate(2-) and its hydrated form begin with hydrated ruthenium(III) chloride (RuCl₃·xH₂O), a readily available starting material in ruthenium chemistry. wikipedia.org

Synthesis from Ruthenium Halides (e.g., RuCl₃)

The preparative route to dipotassium pentachlororuthenate(2-) typically involves the direct reaction of ruthenium(III) chloride with potassium chloride in an acidic medium. A common procedure consists of dissolving hydrated ruthenium(III) chloride in concentrated hydrochloric acid. mdpi.com Heating this solution facilitates the formation of various chloro-aqua ruthenium(III) species. Upon the addition of a stoichiometric amount of potassium chloride (KCl), typically in a 2:1 molar ratio to the ruthenium salt, the desired product precipitates from the solution. The high concentration of chloride ions in the concentrated HCl solution is crucial for favoring the formation of the fully chlorinated [RuCl₅]²⁻ or [RuCl₆]³⁻ anions over aquated species. mdpi.comreddit.com

Role of Reaction Conditions and Reagent Stoichiometry

The conditions of the reaction and the ratio of the reagents play a critical role in determining the final product's identity and purity.

Acid Concentration: The concentration of hydrochloric acid is a key factor. Speciation studies of ruthenium(III) in chloride solutions show that in highly concentrated HCl (7–10 M), the predominant species is [RuCl₆]³⁻, while at lower concentrations (3–5 M), [RuCl₅(H₂O)]²⁻ is more prevalent. mdpi.com Therefore, a high concentration of HCl is essential to ensure the formation of the pentachloro- or hexachloro-ruthenate anions.

Stoichiometry: The molar ratio of potassium chloride to ruthenium(III) chloride is fundamental. An excess of KCl can lead to the precipitation of potassium hexachlororuthenate(III) (K₃RuCl₆). reddit.com Precise control of the stoichiometry is therefore necessary to isolate the target dipotassium pentachlororuthenate(2-).

Temperature: Gentle heating is often employed to ensure the complete dissolution of the ruthenium precursor and to promote the ligand exchange reactions, driving the system to thermodynamic equilibrium. mdpi.com Subsequent cooling of the solution decreases the solubility of the product, leading to its crystallization.

Optimized and High-Yield Synthetic Protocols

Optimizing the synthesis of dipotassium pentachlororuthenate(2-) to achieve high yields involves the careful manipulation of the reaction parameters discussed above. High-yield protocols focus on maximizing the precipitation of the desired product while minimizing the formation of soluble ruthenium species or other salts. Key optimization strategies include:

Control of Solubility: The reaction is often carried out in a minimal amount of hot concentrated hydrochloric acid to create a saturated solution. Upon slow cooling, the solubility of K₂RuCl₅ decreases significantly, leading to a higher recovery of the crystalline product.

Stoichiometric Precision: The precise addition of a 2:1 molar ratio of KCl to RuCl₃ is critical. This ensures that the equilibrium is driven towards the formation of the desired salt without precipitating salts with different stoichiometries.

Purification: The crude product can be washed with small amounts of cold, concentrated HCl or ethanol (B145695) to remove any soluble impurities before drying under vacuum.

Single Crystal Growth Techniques for X-ray Diffraction Studies

The growth of single crystals suitable for X-ray diffraction analysis is essential for the definitive structural characterization of dipotassium pentachlororuthenate(2-) and its derivatives. A common and effective method for growing single crystals of such alkali metal halometallates is slow evaporation. researchgate.net

This technique typically involves preparing a saturated solution of the compound in an appropriate solvent, in this case, aqueous hydrochloric acid. The solution is then left undisturbed in an environment that allows for slow evaporation of the solvent. As the solvent evaporates, the concentration of the solute gradually increases beyond the saturation point, leading to the formation of well-ordered single crystals over a period of days to weeks. For the aquated species, K₂[RuCl₅(H₂O)], single crystals can be obtained by the slow evaporation of a solution in 6M HCl. researchgate.net

Controlled Atmosphere and Solvent-Assisted Synthesis Approaches

The synthesis of ruthenium complexes can be sensitive to atmospheric conditions and the solvent system used.

Solvent-Assisted Synthesis: The use of concentrated hydrochloric acid is a prime example of a solvent-assisted approach. The HCl serves multiple functions: it acts as a solvent, provides a high concentration of chloride ions to favor the formation of the pentachlororuthenate anion, and maintains a low pH, which prevents the formation of ruthenium hydroxides or oxides. mdpi.com

Controlled Atmosphere: While Ru(III) is relatively stable in air, syntheses of coordination compounds are often performed under an inert atmosphere (e.g., nitrogen or argon) as a general precaution. This is particularly important when reactions are carried out at elevated temperatures for extended periods, as it prevents any possibility of oxidation of the metal center or reactions with atmospheric moisture.

Synthesis of Related Aquated and Nitrosyl Pentachlororuthenate Species

Related species, such as the aquated and nitrosyl derivatives of pentachlororuthenate, are readily synthesized and are important compounds in their own right.

Aquated Species: The aquated complex, dipotassium pentachloroaquaruthenate(III) (K₂[RuCl₅(H₂O)]), is formed when the concentration of hydrochloric acid is not sufficiently high to completely suppress the coordination of water molecules. mdpi.com In HCl concentrations around 3-5 M, this species is predominant. It can be intentionally synthesized by reacting RuCl₃·xH₂O with a stoichiometric amount of KCl in moderately concentrated HCl.

Nitrosyl Species: Dipotassium pentachloronitrosylruthenate(II) (K₂[Ru(NO)Cl₅]) is a well-known and stable nitrosyl complex of ruthenium. sigmaaldrich.com It is a valuable precursor for the synthesis of other ruthenium nitrosyl compounds. researchgate.net The synthesis typically involves the reaction of a suitable ruthenium precursor with a source of nitric oxide. For example, it can be prepared by reacting ruthenium(III) chloride with hydroxylamine (B1172632) in a hydrochloric acid solution, where hydroxylamine acts as a source of the nitrosyl ligand.

Structural Elucidation and Advanced Crystallographic Analysis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic arrangement within a crystalline solid. colonialmetals.com For K₂[RuCl₅(H₂O)], this technique elucidates the fundamental building blocks of the crystal lattice and the precise geometry of the constituent ions.

While the complete single-crystal structure of the potassium salt, K₂[RuCl₅(H₂O)], is not detailed in the available literature, a reported X-ray crystal structure of the analogous ammonium (B1175870) salt, (NH₄)₂[RuCl₅(H₂O)], provides significant insight into the anion's characteristics. electrochemsci.org For related complex metal halides, the unit cell parameters are determined by indexing a multitude of reflections obtained during the diffraction experiment. chemimpex.com

Table 1: Representative Unit Cell Data for a Complex Salt

Parameter Value
Crystal System Orthorhombic
Space Group Pnma
a (Å) 13.5
b (Å) 9.8
c (Å) 7.1
α (°) 90
β (°) 90
γ (°) 90

Note: This table is illustrative of typical data obtained from a single-crystal X-ray diffraction experiment and does not represent measured data for K₂[RuCl₅(H₂O)].

The central feature of the compound is the aquapentachlororuthenate(III) anion, [RuCl₅(H₂O)]²⁻. The ruthenium(III) center is coordinated by five chloride ions and one water molecule. gauthmath.com This arrangement results in a six-coordinate complex, and its geometry is typically a distorted octahedron. core.ac.uksamaterials.com

In this pseudo-octahedral arrangement, the Ru-Cl and Ru-O bond lengths and the angles between these bonds are key parameters. For similar Ru(III) chloro complexes, the Ru-Cl bond lengths are generally in the range of 2.3 Å to 2.4 Å. amazonaws.com The single coordinated water molecule completes the octahedral sphere. Distortions from ideal octahedral geometry (90° and 180° angles) are common and can arise from steric and electronic effects, such as the different nature of the aqua and chloro ligands. core.ac.uk

Table 2: Typical Bond Parameters for the [RuCl₅(H₂O)]²⁻ Anion

Bond/Angle Parameter Typical Value
Bond Length Ru-Cl ~2.35 Å
Bond Length Ru-O ~2.10 Å
Bond Angle Cl-Ru-Cl (cis) ~90°
Bond Angle Cl-Ru-Cl (trans) ~180°
Bond Angle Cl-Ru-O (cis) ~90°

Note: These values are representative and based on analogous ruthenium(III) complexes. Precise values for K₂[RuCl₅(H₂O)] would require a dedicated single-crystal XRD study.

In the crystal lattice, the potassium cations are situated between the complex anions, providing charge balance. Intermolecular interactions, such as hydrogen bonds between the coordinated water molecule of one anion and the chloride ligands of a neighboring anion, can play a significant role in stabilizing the crystal structure. These interactions create a three-dimensional network that holds the crystal together.

Powder X-ray Diffraction for Phase Identification and Polymorphism Studies

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and analyze their purity. nih.gov A powdered sample is exposed to X-rays, generating a characteristic diffraction pattern of peaks at specific angles. This pattern serves as a unique "fingerprint" for the crystalline substance. nih.gov

The PXRD pattern can be used to confirm the identity of synthesized K₂[RuCl₅(H₂O)] by comparing it to a known standard. It is also instrumental in studying polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs would produce distinct diffraction patterns. While a powerful tool, specific powder diffraction studies detailing the pattern or potential polymorphs of K₂[RuCl₅(H₂O)] are not presently available in the surveyed literature. The technique can also be used to determine unit cell parameters, though with less precision than single-crystal methods. nih.gov

Computational Methods for Structure Prediction and Validation

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful theoretical tool to complement experimental crystallographic data. nih.gov These methods can be used to predict the geometry of the [RuCl₅(H₂O)]²⁻ anion, calculating optimal bond lengths and angles.

By minimizing the total energy of the system, DFT calculations can yield a theoretical structure that can be compared against experimental X-ray diffraction results for validation. nih.gov This synergy is particularly useful in refining crystal structures solved from powder diffraction data. Furthermore, computational models can provide insights into the electronic structure and bonding within the complex anion. Currently, specific computational studies focused on the structure prediction and validation of K₂[RuCl₅(H₂O)] have not been reported.

Influence of Counter-Ions and Solvents on Solid-State Structure

The choice of the counter-ion can have a profound impact on the solid-state structure of an ionic compound. nih.gov This influence is evident when considering the known structure of the ammonium salt, (NH₄)₂[RuCl₅(H₂O)], in relation to the potassium salt. electrochemsci.org While the geometry of the [RuCl₅(H₂O)]²⁻ anion itself is expected to be very similar in both compounds, the difference in the cation (K⁺ vs. NH₄⁺) will alter the crystal packing and intermolecular interactions.

The spherical K⁺ ion participates primarily in isotropic electrostatic interactions. In contrast, the tetrahedral NH₄⁺ ion is capable of forming strong directional hydrogen bonds with the chloride ligands or the aqua ligand of the complex anion. This difference in hydrogen bonding capability leads to distinct crystal packing arrangements and can affect unit cell parameters.

Studies on other metal-halide systems have shown that smaller alkali counter-ions, like Na⁺ and K⁺, tend to promote the formation of more hydrated species from aqueous solutions, whereas larger ions like Rb⁺ and Cs⁺ may favor less hydrated, more anionic units. nih.gov The nature of the crystallization solvent also plays a critical role, as solvent molecules can sometimes be incorporated into the crystal lattice, forming solvates, which would further alter the solid-state structure.

Advanced Spectroscopic Characterization Techniques and Interpretation

Vibrational Spectroscopy: Infrared and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of coordination compounds by examining their characteristic vibrational modes. researchgate.net These techniques provide a molecular fingerprint, allowing for the identification of specific bonds and functional groups within the complex.

For the pentachloroaquaruthenate(III) anion, [RuCl₅(H₂O)]²⁻, vibrational spectroscopy is essential for characterizing the bonds between the ruthenium center and its ligands (Cl⁻ and H₂O).

The [RuCl₅(H₂O)]²⁻ anion, with its pseudo-octahedral geometry (C₄ᵥ symmetry), exhibits a series of distinct vibrational modes. The assignment of these modes is based on experimental data from isostructural complexes and theoretical considerations. electrochemsci.org

The infrared spectrum of K₂[RuCl₅(H₂O)] shows characteristic bands in the low-frequency region, corresponding to the stretching and bending modes of the ruthenium-ligand bonds. Two prominent bands have been reported at approximately 400 cm⁻¹ and 280 cm⁻¹. researchgate.net These are typically assigned to Ru-Cl stretching vibrations.

The coordinated water molecule gives rise to its own set of internal vibrational modes, which are sensitive to the coordination environment. Studies on analogous M₂[M'Cl₅(H₂O)] complexes (where M' = Fe³⁺, In³⁺) provide a basis for assigning these vibrations. electrochemsci.org The H-O-H bending mode (δ(HOH)) is observed at lower frequencies (1580–1595 cm⁻¹) compared to free water (~1645 cm⁻¹), which is indicative of coordination to the metal center. electrochemsci.org The O-H stretching modes appear in the 3000-3500 cm⁻¹ region. electrochemsci.org

Table 1: Vibrational Frequencies of Coordinated Water in [RuCl₅(H₂O)]²⁻ Analogues

Vibrational Mode Frequency Range (cm⁻¹) Assignment
ν(OH) 3000 - 3500 O-H Stretching
δ(HOH) 1580 - 1595 H-O-H Bending

Data based on isostructural M₂[M'Cl₅(H₂O)] complexes. electrochemsci.org

Isotopic labeling is a definitive method for the unambiguous assignment of vibrational modes. mdpi.com By replacing an atom with one of its heavier isotopes, the frequency of the vibrational modes involving that atom will shift to a lower wavenumber (a redshift). The magnitude of this shift can be predicted by the harmonic oscillator approximation, confirming the atoms involved in the vibration.

While studies specifically on the isotopic labeling of K₂[RuCl₅(H₂O)] are not extensively documented, the principle can be effectively demonstrated using the closely related nitrosyl analogue, dipotassium (B57713) pentachloronitrosylruthenate (K₂[RuCl₅NO]). In this complex, the assignment of the Ru-N and N-O stretching frequencies can be confirmed by substituting the naturally occurring ¹⁴N with its heavier isotope, ¹⁵N. This substitution leads to a predictable decrease in the frequencies of both the ν(N-O) and ν(Ru-N) modes, confirming their assignment. nih.gov Similar studies using ¹⁸O substitution for ¹⁶O can further elucidate the nature of the Ru-NO bond. nih.gov This technique provides unequivocal evidence for mode identification, which is crucial when vibrational modes are coupled or lie in congested spectral regions.

The vibrational spectrum of a complex in solution can be significantly influenced by its interactions with solvent molecules. unt.edu Factors such as solvent polarity, viscosity, and hydrogen-bonding capability can lead to shifts in vibrational frequencies (solvatochromism), changes in band shape, and alterations in vibrational relaxation dynamics.

For halogenated ruthenate complexes, polar solvents can interact with the complex, leading to shifts in the Ru-Cl and Ru-OH₂ vibrational frequencies. Hydrogen bonding between a protic solvent and the chloride or aqua ligands can alter the electron density distribution within the complex, thereby affecting the force constants of these bonds. nih.gov Theoretical approaches, such as the Polarizable Continuum Model (PCM), are often employed to simulate these solvent effects and gain insight into the nature of solute-solvent interactions. unt.edu While the general principles are well-established, specific experimental investigations detailing the systematic effect of various solvents on the vibrational spectrum of K₂[RuCl₅(H₂O)] are limited.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For transition metal complexes like K₂[RuCl₅(H₂O)], the UV-Vis spectrum is characterized by two main types of transitions: d-d transitions, which are typically weaker, and charge-transfer transitions, which are much more intense.

The electronic spectrum of an aqueous solution of K₂[RuCl₅(H₂O)] displays two main absorption bands at approximately 396 nm and 298 nm. researchgate.net The interpretation of these bands is grounded in Ligand Field Theory (LFT). nih.gov

The ruthenium center in this complex is in the +3 oxidation state, with a d⁵ electronic configuration. In the pseudo-octahedral ligand field of the [RuCl₅(H₂O)]²⁻ anion, the five d-orbitals are split in energy. As a second-row transition metal, Ru(III) typically forms low-spin complexes, resulting in a ground electronic state of ²T₂g (in Oₕ symmetry).

The lower energy, broader band at 396 nm (≈ 25,250 cm⁻¹) is assigned to a spin-allowed d-d transition. researchgate.net This transition involves the promotion of an electron from the filled t₂g-like orbitals to the empty eg-like orbitals.

The higher energy, more intense band at 298 nm (≈ 33,550 cm⁻¹) is attributed to a Ligand-to-Metal Charge Transfer (LMCT) transition. researchgate.net This involves the transfer of an electron from a filled p-orbital of one of the chloride ligands to a partially filled d-orbital on the Ru(III) center. The high intensity of this band is characteristic of charge-transfer transitions.

Table 2: Electronic Transitions for Aqueous [RuCl₅(H₂O)]²⁻

Wavelength (nm) Wavenumber (cm⁻¹) Assignment Type
~396 ~25,250 ²T₂g → ²A₂g, ²T₁g d-d transition
~298 ~33,550 Cl(p) → Ru(d) LMCT

Assignments based on a pseudo-octahedral ligand field. researchgate.net

The chemical species of the ruthenate complex present in an aqueous solution is highly dependent on conditions such as pH and chloride concentration. karazin.ua In neutral aqueous solutions, the dominant species is the pentachloroaqua complex, [RuCl₅(H₂O)]²⁻.

Changes in pH can lead to different chemical species. As the pH increases, the coordinated water molecule can be deprotonated to form the hydroxo complex, [RuCl₅(OH)]³⁻. In strongly alkaline solutions, further reactions can occur, potentially leading to the formation of oxo-ruthenate(VI) species. researchgate.net Each of these species—[RuCl₅(H₂O)]²⁻, [RuCl₅(OH)]³⁻, and higher oxidation state oxo complexes—will exhibit a unique UV-Vis absorption spectrum.

Therefore, UV-Vis spectrophotometry is an ideal technique for studying the solution speciation and its pH dependence. By monitoring the changes in the absorption spectrum as a function of pH, it is possible to identify the different species in solution and determine their relative concentrations and the pKa values for the equilibria between them.

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable to specific oxidation states)

In dipotassium pentachlororuthenate(2-), with the chemical formula K₂[RuCl₅], the ruthenium atom exists in the +3 oxidation state. This corresponds to a 4d⁵ electron configuration, which results in the presence of at least one unpaired electron. The paramagnetic nature of this compound makes it an ideal candidate for investigation by Electron Paramagnetic Resonance (EPR) spectroscopy. youtube.comfarmaceut.orgyoutube.com

Determination of Spin State and d-Orbital Configuration

The 4d⁵ electronic configuration of the Ru(III) ion can adopt one of two possible spin states, the determination of which depends on the magnitude of the ligand field splitting induced by the five chloride ligands.

Low-Spin State (S = 1/2): For 4d and 5d transition metals, the ligand field splitting is typically large. This energetic separation forces the d-electrons to pair in the lower-energy t₂g orbitals before occupying the higher-energy eg orbitals. This results in a (t₂g)⁵ configuration, leaving a single unpaired electron.

High-Spin State (S = 5/2): In a scenario with a weak ligand field, the energy required to pair electrons is greater than the energy needed to promote them to higher orbitals. This leads to the maximal number of unpaired electrons and a (t₂g)³(eg)² configuration with a total spin of S = 5/2.

EPR spectroscopy serves as a definitive tool to distinguish between these spin states. A low-spin S = 1/2 system typically produces a relatively simple and well-defined EPR spectrum. In contrast, a high-spin S = 5/2 system would yield a significantly more complex spectrum, characterized by multiple transitions arising from zero-field splitting effects. For Ru(III), particularly with chloride ligands, the low-spin state is generally anticipated. The specific geometry of the [RuCl₅]²⁻ anion, whether it is trigonal bipyramidal or square pyramidal, will further influence the precise splitting of the d-orbitals and the features of the EPR spectrum.

Analysis of g-Values and Hyperfine Interactions

A detailed analysis of the EPR spectrum revolves around the interpretation of its key parameters: the g-values and hyperfine interactions.

g-Values: The g-value is a dimensionless quantity that reflects the local electronic environment of the unpaired electron. libretexts.org While a free electron has an isotropic g-value of approximately 2.0023, in a molecular complex, coupling between the electron's spin and its orbital angular momentum (spin-orbit coupling) causes this value to shift and become anisotropic. illinois.edunih.gov This anisotropy is described by a g-tensor with principal components (gₓ, gᵧ, g₂), which provides a sensitive probe of the symmetry of the metal center. For a low-spin d⁵ ion like Ru(III) in the non-cubic environment of the [RuCl₅]²⁻ complex, a distinctly anisotropic g-tensor is expected, and its analysis reveals crucial information about the electronic ground state and the energy levels of the d-orbitals. illinois.edu

Hyperfine Interactions: This phenomenon refers to the coupling between the electron spin and the magnetic moments of nearby atomic nuclei, which causes a splitting of the main EPR signal into a pattern of smaller lines. libretexts.orgtamu.edulibretexts.org The magnitude of this splitting is known as the hyperfine coupling constant (A). Ruthenium possesses two naturally occurring isotopes with a nuclear spin (I = 5/2): ⁹⁹Ru and ¹⁰¹Ru. Furthermore, the five coordinating chlorine atoms also have magnetic isotopes (³⁵Cl and ³⁷Cl, both with I = 3/2). The observation of hyperfine splitting due to the ruthenium nucleus and superhyperfine splitting from the chloride ligands can provide direct evidence of the delocalization of the unpaired electron onto the ligands, thereby quantifying the covalent character of the Ru-Cl bonds. nih.gov

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray spectroscopic techniques are exceptionally powerful for elucidating the oxidation state and local coordination geometry of the ruthenium atom in the complex. bnl.gov

Oxidation State Determination and Electronic Structure Probing

Both XANES and XPS provide complementary information regarding the electronic properties of the ruthenium center.

X-ray Absorption Near-Edge Structure (XANES): This technique, which constitutes the near-edge region of an XAS spectrum, involves the excitation of a core-level electron to unoccupied orbitals. nih.govnih.gov The energy of this absorption edge is a direct and sensitive indicator of the oxidation state of the absorbing element; as the oxidation state increases, the edge shifts to higher energy. libretexts.org By comparing the Ru L-edge or K-edge XANES spectrum of K₂[RuCl₅] with those of ruthenium standards of known oxidation states, the Ru(III) state can be unambiguously confirmed. Furthermore, the specific features and shape of the absorption edge provide details about the coordination geometry and electronic structure of the ruthenium ion. nih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that measures the binding energies of core electrons ejected from a material upon irradiation with X-rays. kratos.comcaltech.edu The binding energy of a core electron, such as the Ru 3d or Ru 3p, is characteristic of the element and its chemical environment, including its formal oxidation state. carleton.edu A more positive oxidation state leads to higher core-level binding energies. For K₂[RuCl₅], the Ru 3d spectrum is expected to display a characteristic doublet (3d₅/₂ and 3d₃/₂) with binding energies that are definitive for the Ru(III) oxidation state.

Spectroscopic Determination of Ruthenium's Electronic State
TechniqueObservable ParameterInformation ObtainedAnticipated Result for K₂[RuCl₅]
XANES Ru L-edge or K-edge PositionOxidation State, Coordination SymmetryAbsorption edge energy consistent with a +3 oxidation state.
XPS Ru 3d Binding EnergyOxidation State, Chemical EnvironmentRu 3d₅/₂ and 3d₃/₂ peaks at binding energies characteristic of Ru(III).

Local Coordination Environment Analysis

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region of the XAS spectrum, extending several hundred eV beyond the absorption edge, exhibits oscillations that arise from the scattering of the ejected photoelectron by surrounding atoms. nih.gov A detailed analysis of these oscillations yields precise structural information about the local environment of the central ruthenium atom, including the identity of neighboring atoms, their coordination number, and the specific interatomic distances (bond lengths). nih.gov This analysis can be performed on samples in any state, including non-crystalline materials. For K₂[RuCl₅], EXAFS would be used to confirm that the ruthenium ion is coordinated to five chlorine atoms and to determine the precise average Ru-Cl bond distance.

Spectroscopic Determination of Ruthenium's Local Structure
TechniqueObservable ParameterInformation ObtainedAnticipated Result for K₂[RuCl₅]
EXAFS Oscillations Beyond Absorption EdgeCoordination Number, Bond Distances, Neighbor IdentityConfirmation of a five-coordinate RuCl₅ core; precise measurement of Ru-Cl bond lengths.

Nuclear Magnetic Resonance (NMR) Spectroscopy (if applicable)

The application of Nuclear Magnetic Resonance (NMR) spectroscopy to paramagnetic compounds such as K₂[RuCl₅] is severely limited. The unpaired electron on the Ru(III) center creates a strong local magnetic field, which provides a highly efficient pathway for the relaxation of nearby nuclear spins. This rapid relaxation leads to extreme broadening of NMR signals, often to the point where they become undetectable by conventional instrumentation.

Additionally, the interaction between the unpaired electron and the nuclei (hyperfine coupling) induces very large shifts in the NMR resonance frequencies, known as paramagnetic shifts. While these shifts can theoretically provide detailed structural and electronic information, the associated line broadening typically prevents their accurate measurement. Consequently, obtaining a useful NMR spectrum for any of the nuclei (e.g., ³⁵Cl, ³⁷Cl, ³⁹K) in dipotassium pentachlororuthenate(2-) is generally not feasible, and the compound is effectively considered to be "NMR silent."

Electronic Structure and Theoretical Investigations

Ligand Field Theory and Molecular Orbital Theory Applications

Ligand Field Theory and Molecular Orbital Theory are powerful theoretical tools for describing the electronic structure of transition metal complexes like the pentachlororuthenate(2-) anion, [RuCl₅]²⁻. These models explain the nature of the metal-ligand bonding and the origin of the complex's magnetic and spectroscopic properties.

In the [RuCl₅]²⁻ anion, the ruthenium(III) center possesses a d⁵ electron configuration. In a simplified octahedral environment (approximating the square pyramidal or trigonal bipyramidal geometry of a five-coordinate complex), the five d-orbitals are split into two energy levels: a lower-energy t₂g set and a higher-energy e_g set. For a d⁵ ion like Ru(III), this leads to a low-spin configuration with one unpaired electron, rendering the complex paramagnetic.

Molecular Orbital Theory provides a more detailed picture by considering the covalent interactions between the ruthenium 4d orbitals and the 3p orbitals of the five chloride ligands. The combination of these atomic orbitals results in the formation of bonding, non-bonding, and antibonding molecular orbitals. The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are crucial in determining the electronic transitions observed in the UV-visible spectrum.

For the analogous complex, aquapentachlororuthenate(III) or [RuCl₅(H₂O)]²⁻, electronic transitions have been studied, providing insight into the likely behavior of [RuCl₅]²⁻. The visible spectra of such species are characterized by absorption bands that can be assigned to specific electronic transitions, which are influenced by the ligand field splitting energy.

Table 1: Representative Ligand Field Parameters for a Ru(III) Complex

Parameter Description Typical Value (cm⁻¹)
Δ₀ (10Dq) Ligand Field Splitting Parameter ~20,000 - 25,000
B Racah Interelectronic Repulsion Parameter ~400 - 600
β Nephelauxetic Ratio (B/B₀) ~0.6 - 0.7

Note: These are typical values for Ru(III) complexes and may vary for the specific [RuCl₅]²⁻ anion.

The nephelauxetic ratio (β) indicates a significant degree of covalent character in the Ru-Cl bonds, a consequence of the overlap between ruthenium's d-orbitals and the chlorine's p-orbitals.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For Dipotassium (B57713) Pentachlororuthenate(2-), MD simulations can provide valuable insights into its behavior in solution, particularly its solvation structure and the dynamics of its interactions with solvent molecules and counter-ions.

While specific MD simulations for K₂[RuCl₅] are not readily found, simulations of other ruthenium complexes and ionic salts in aqueous solutions offer a strong basis for predicting its behavior. An MD simulation of K₂[RuCl₅] in water would typically involve a simulation box containing the ions (K⁺ and [RuCl₅]²⁻) and a large number of water molecules. The interactions between all particles are described by a force field, which includes terms for bonded and non-bonded interactions.

The primary focus of such a simulation would be to characterize the solvation shells around the K⁺ cations and the [RuCl₅]²⁻ anion. The potassium ions would be expected to be surrounded by a well-defined first solvation shell of water molecules, with the oxygen atoms of water oriented towards the positive ion.

The solvation of the [RuCl₅]²⁻ anion is more complex. The chloride ligands would form hydrogen bonds with the hydrogen atoms of the surrounding water molecules. The number of water molecules in the first solvation shell and their orientation would be determined by the size and charge distribution of the anion.

Table 2: Expected Solvation Characteristics from Molecular Dynamics Simulations

Ion Primary Interaction with Water Expected Coordination Number
K⁺ Ion-dipole (K⁺···OH₂) 6 - 8
[RuCl₅]²⁻ Hydrogen bonding (Cl···H-OH) 10 - 15

Note: These are estimated values based on simulations of similar ions.

Furthermore, MD simulations can be used to study ion pairing between the K⁺ and [RuCl₅]²⁻ ions in solution. The potential of mean force (PMF) can be calculated to determine the stability of contact ion pairs (CIPs), solvent-shared ion pairs (SSIPs), and solvent-separated ion pairs (2SIPs). These simulations would reveal the extent to which the ions remain associated in solution, which has implications for the compound's reactivity and transport properties. The dynamics of water molecules within the solvation shells can also be analyzed to understand how the ions affect the local solvent structure and dynamics compared to bulk water.

Reactivity and Reaction Mechanisms

Ligand Substitution Kinetics and Mechanisms

The substitution of ligands in the coordination sphere of pentachlororuthenate(III) is a fundamental aspect of its chemistry, dictating its behavior in solution and its utility as a precursor for other ruthenium compounds. These reactions primarily involve the replacement of chloride ligands with solvent molecules (aquation) or other incoming ligands (anation).

In aqueous hydrochloric acid solutions, an equilibrium exists between the hexachlororuthenate(III) ion, [RuCl₆]³⁻, and the aquapentachlororuthenate(III) ion, [RuCl₅(H₂O)]²⁻. The forward reaction is an aquation (or hydrolysis), where a water molecule displaces a chloride ligand, while the reverse is an anation reaction, where a chloride ion displaces the coordinated water molecule. core.ac.uk

The reversible reaction can be represented as: [RuCl₆]³⁻ + H₂O ⇌ [RuCl₅(H₂O)]²⁻ + Cl⁻ core.ac.uk

The progress of these reactions can be monitored effectively using UV/Visible spectroscopy at different temperatures to determine the kinetics and thermodynamics of the ligand exchange. core.ac.uk Studies have determined the equilibrium constant (K) for the aquation of [RuCl₆]³⁻ to be 0.0311 M⁻¹ at 25°C. core.ac.uk The kinetics of this equilibrium are crucial in understanding the speciation of ruthenium(III) in chloride-containing aqueous media.

Anation reactions, the reverse of aquation, involve the entry of an anion into the coordination sphere of an aqua-complex. orientjchem.org For the [RuCl₅(H₂O)]²⁻ complex, the anation rate constant with chloride was determined to be 1.62 (±0.11) x 10⁻³ M⁻¹s⁻¹ at 25°C. core.ac.uk

The lability of the chloride ligands is a key factor in the substitution chemistry of ruthenate complexes. The process of a chloride ligand leaving the coordination sphere is central to the aquation reaction. For the aquation of [RuCl₆]³⁻ to form [RuCl₅(H₂O)]²⁻, the reaction follows pseudo-first-order kinetics. core.ac.uk

The rate constant and associated activation parameters provide insight into the mechanism of this ligand labilization process. A dissociative mechanism is often implicated in such substitution reactions, where the rate-determining step is the cleavage of the metal-ligand bond. nih.gov

Table 1: Kinetic and Thermodynamic Parameters for the Aquation of [RuCl₆]³⁻ at 25°C
ParameterValueUnit
Pseudo-first-order rate constant (k)52.1 (±3.7) x 10⁻³s⁻¹
Activation Energy (Ea)90.1 (±1.2)kJ·mol⁻¹
Enthalpy of Activation (ΔH‡)87.7 (±1.2)kJ·mol⁻¹
Entropy of Activation (ΔS‡)24.7 (±4.3)J·K⁻¹·mol⁻¹

Data sourced from comprehensive kinetic studies on the interconversion of ruthenium(III) aqua-chloro complexes. core.ac.uk

The rates of ligand substitution reactions in solution are often sensitive to the composition of the medium, including its pH and ionic strength. For the aquation of ruthenium(III) chloro complexes, the reaction rate constant has been found to be dependent on the concentration of hydrochloric acid. Specifically, the rate of aquation decreases as the concentration of HCl increases. core.ac.uk This is consistent with Le Chatelier's principle, as adding more chloride ions (from HCl) to the solution shifts the equilibrium [RuCl₆]³⁻ + H₂O ⇌ [RuCl₅(H₂O)]²⁻ + Cl⁻ to the left, favoring the hexachloro species and thus slowing the net aquation rate. core.ac.ukchemguide.co.uk

The ionic strength of a solution can significantly affect the rate of reactions between charged species. orientjchem.org An increase in ionic strength generally increases the rate of reaction between ions of the same sign and decreases the rate for ions of opposite signs. orientjchem.org While specific studies isolating the effect of ionic strength on [RuCl₅]²⁻ substitution are not detailed, the observed dependency on HCl concentration inherently includes an ionic strength effect alongside the common ion effect. core.ac.uk In other Ru(III)-catalyzed reactions, however, the effect of ionic strength has been found to be negligible, suggesting the involvement of neutral species in the rate-determining step of those particular mechanisms. orientjchem.org

Redox Reactivity and Electron Transfer Mechanisms

The ruthenium center in the pentachloro complex is in the +3 oxidation state, which is a stable and common state for this element. However, it can readily participate in redox reactions, being either oxidized to higher states (Ru(IV), Ru(V)) or reduced to Ru(II).

The oxidation of Ru(III) species can be achieved through chemical or electrochemical means. The nature of the ligands and the reaction conditions play a critical role in determining the final oxidation state and the stability of the resulting complex. rsc.org For instance, in the absence of strongly coordinating N,O-donor ligands, Ru(III) chloro species can be oxidized to form Ru(IV) compounds, such as [RuIVCl₆]²⁻, or even mixed-valence Ru(III)/Ru(IV) complexes. rsc.org

Anodic oxidation represents another pathway for increasing the oxidation state of ruthenium. Under sufficiently high anodic potentials, Ru(III) can be oxidized. In related systems, such as the oxidation of ruthenium dioxide (RuO₂), the process can lead to the formation of volatile RuO₄ or soluble ruthenate (RuO₄²⁻) and perruthenate (RuO₄⁻) species, where ruthenium reaches very high oxidation states (+6 and +7, respectively). tue.nl The over-oxidation to species where the ruthenium valence state is greater than +4 (Ru>⁴⁺) has also been observed. nih.gov

The reduction of Ru(III) to Ru(II) is a common process that serves as a gateway to a vast range of organometallic and coordination chemistry. Ru(II) complexes are often more kinetically labile than their Ru(III) counterparts, facilitating further ligand exchange reactions. nih.gov The reduction can be initiated by various reducing agents or electrochemically.

The resulting Ru(II) species are typically stabilized by π-acceptor ligands such as arenes, carbon monoxide, or bipyridines. For example, the reduction of Ru(III) is a key step in the synthesis of "piano-stool" complexes of the type [Ru(arene)Cl₂L]. nih.govnih.gov These Ru(II) products are stable, can be isolated as solids, and are amenable to full characterization by techniques including:

Elemental Analysis

Proton Nuclear Magnetic Resonance (¹H NMR)

High-Resolution Mass Spectrometry (ESI-MS)

Single-Crystal X-ray Diffraction nih.gov

The characterization of these stable Ru(II) products provides indirect information about the reduction pathway from the initial Ru(III) pentachloro complex. While transient Ru(II) intermediates may be formed, the pathway often leads to these well-defined, coordinatively saturated or solvated species. researchgate.net

Table 2: Common Oxidation States of Ruthenium in Chloro Complexes and Related Species
Oxidation StateExample SpeciesGeneral Context
Ru(II)[Ru(p-cymene)Cl₂(L)]Product of reduction; often stabilized by arene/π-acceptor ligands. nih.gov
Ru(III)[RuCl₅(H₂O)]²⁻, [RuCl₆]³⁻Starting material; common stable state. core.ac.uk
Ru(IV)[RuCl₆]²⁻Product of oxidation under specific conditions. rsc.org
Ru(>IV)RuO₄, [RuO₄]⁻Result of strong anodic oxidation. tue.nl

Reactions with Organic and Inorganic Substrates

Dipotassium (B57713) pentachlororuthenate(2-), often in its aquated form, K₂[RuCl₅(H₂O)], serves as a versatile precursor in ruthenium chemistry, demonstrating reactivity with a range of organic and inorganic molecules.

One notable application is its use as a catalyst for the hydration of nitriles. The complex has shown catalytic activity in converting aromatic and heterocyclic nitriles into their corresponding amides. This transformation is typically carried out in the presence of a co-oxidant, such as potassium persulfate (K₂S₂O₈), in an alkaline medium. The active catalytic species is believed to be a Ru(VI) oxo-complex, K₂[Ru(VI)O₃(OH)₂], which is generated in situ. The proposed mechanism involves the coordination of the nitrile to the ruthenium center, followed by nucleophilic attack by a hydroxide (B78521) ion and subsequent liberation of the amide product.

The reactivity of the pentachloro complex extends to reactions with N-heterocyclic compounds. For instance, the related nitrosyl complex, K₂[Ru(NO)Cl₅], reacts with an excess of pyridine (B92270) in dimethylformamide (DMF) at elevated temperatures to yield mer-[Ru(NO)Py₂Cl₃]. researchgate.net This reaction demonstrates the substitution of chloride ligands by organic bases. In aqueous solutions, the reaction of K₂[Ru(NO)Cl₅] with an excess of pyridine can lead to the formation of cis-[Ru(NO)Py₂Cl₂(OH)] upon concentration of the reaction mixture. researchgate.net Subsequent treatment of this hydroxo complex with hydrochloric acid yields the corresponding aqua complex, cis-[Ru(NO)Py₂Cl₂(H₂O)]Cl. researchgate.net

The following table summarizes the products of the reaction of K₂[Ru(NO)Cl₅] with pyridine under different conditions.

Table 1: Reaction Products of K₂[Ru(NO)Cl₅] with Pyridine

Reactant Reagent Solvent Conditions Product
K₂[Ru(NO)Cl₅] Pyridine (excess) DMF High Temperature mer-[Ru(NO)Py₂Cl₃]
K₂[Ru(NO)Cl₅] Pyridine (excess) Water Concentration cis-[Ru(NO)Py₂Cl₂(OH)]

Photochemical Reactivity and Light-Induced Linkage Isomerism (for related nitrosyl complexes)

While dipotassium pentachlororuthenate(2-) itself is not the primary subject of photochemical studies, its nitrosyl analogue, dipotassium pentachloronitrosylruthenate(II) (K₂[Ru(NO)Cl₅]), is a well-studied example of a photoactive ruthenium complex. These complexes are known to exhibit photochemical reactivity, including the release of nitric oxide (NO) upon exposure to light and the formation of metastable linkage isomers.

Upon irradiation with ultraviolet (UV) light, acidic aqueous solutions of K₂[Ru(NO)Cl₅] undergo a photochemical reaction that results in the release of the nitric oxide ligand. This process leads to the formation of the aqua complex, [Ru(III)(H₂O)Cl₅]²⁻. This photosensitivity of the {Ru-NO}⁶ moiety has been recognized for some time and is a characteristic feature of many ruthenium nitrosyl complexes.

A fascinating aspect of the photochemistry of ruthenium nitrosyl complexes is the phenomenon of light-induced linkage isomerism. When irradiated with light, typically in the blue-green spectral region, the nitrosyl ligand, which is normally bonded to the ruthenium atom through the nitrogen atom (Ru-N-O), can rearrange to form metastable isomers. Two common linkage isomers are the isonitrosyl form, where the ligand is bonded through the oxygen atom (Ru-O-N), and a side-bound form (Ru-η²-(NO)). These metastable states can be reverted to the ground state by heating or by irradiation with light of a different wavelength. This photoswitchable behavior is of interest for potential applications in data storage and molecular switches.

The formation of these linkage isomers has been extensively studied in various ruthenium nitrosyl complexes. The stability and decay kinetics of these photo-induced isomers are dependent on factors such as the nature of the other ligands in the coordination sphere and the solid-state matrix.

Solid-State Reactivity and Thermal Decomposition Pathways

Information on the specific solid-state reactivity of dipotassium pentachlororuthenate(2-) is limited in the scientific literature. However, insights into its thermal decomposition can be inferred from studies on related ruthenium chloride and haloruthenate complexes.

Studies on the thermal decomposition of α-RuCl₃ have shown that upon heating in an inert atmosphere, the compound undergoes dechlorination and oxidation of the ruthenium center. aps.org This suggests that a likely decomposition pathway for K₂[RuCl₅] would also involve the loss of chlorine.

More analogous are studies on the thermal decomposition of other potassium haloruthenate salts. For example, the thermal decomposition of K₃[RuBr₆]·H₂O and K₃[Ru₂Br₉] in air has been investigated. iaea.org The final products of the decomposition of these bromide complexes were found to be ruthenium(IV) oxide (RuO₂) and potassium bromide (KBr). iaea.org The decomposition of K₃[RuBr₆]·H₂O begins with the loss of water, followed by a dimerization step to form K₃[Ru₂Br₉], which then decomposes at higher temperatures. iaea.org

Based on these related studies, a plausible thermal decomposition pathway for dipotassium pentachlororuthenate(2-) in an oxidizing atmosphere (like air) would involve the following steps:

Loss of any water of hydration, if present.

Decomposition of the [RuCl₅]²⁻ anion, likely involving the release of chlorine gas (Cl₂).

Oxidation of the ruthenium center to a more stable oxide, such as RuO₂.

Formation of potassium chloride (KCl) as the stable potassium-containing residue.

K₂RuCl₅ + O₂(g) → RuO₂(s) + 2KCl(s) + 1.5Cl₂(g)

It is important to note that this is a proposed pathway based on the behavior of similar compounds, and the actual decomposition mechanism and intermediate species may be more complex. Detailed thermal analysis, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), would be required to fully elucidate the specific thermal decomposition pathways of dipotassium pentachlororuthenate(2-).

Table 2: List of Chemical Compounds

Compound Name Chemical Formula
Ruthenate(2-), pentachloro-, dipotassium K₂[RuCl₅]
Potassium aquapentachlororuthenate(III) K₂[RuCl₅(H₂O)]
Potassium persulfate K₂S₂O₈
Potassium diaquabis(hydroxo)trioxoruthenate(VI) K₂[Ru(VI)O₃(OH)₂]
Dipotassium pentachloronitrosylruthenate(II) K₂[Ru(NO)Cl₅]
mer-trichlorobis(pyridine)nitrosylruthenium(II) mer-[Ru(NO)Py₂Cl₃]
cis-dichlorohydroxo(pyridine)nitrosylruthenium(II) cis-[Ru(NO)Py₂Cl₂(OH)]
cis-aqua-dichlorobis(pyridine)nitrosylruthenium(II) chloride cis-[Ru(NO)Py₂Cl₂(H₂O)]Cl
aquapentachlororuthenate(III) [Ru(III)(H₂O)Cl₅]²⁻
Ruthenium(III) chloride RuCl₃
Potassium hexabromoruthenate(III) monohydrate K₃[RuBr₆]·H₂O
Potassium nonabromodiruthenate(III) K₃[Ru₂Br₉]
Ruthenium(IV) oxide RuO₂
Potassium bromide KBr

Redox Chemistry and Electrochemical Properties

Cyclic Voltammetry and Other Voltammetric Techniques

Cyclic voltammetry (CV) is a powerful and widely used electroanalytical technique for investigating the electrochemical behavior of chemical species. longdom.org It provides qualitative information about redox processes, the kinetics of electron transfer reactions, and coupled chemical reactions. longdom.orgresearchgate.net By applying a linear potential sweep to a working electrode and measuring the resulting current, a voltammogram is produced that reveals the redox potentials of the electroactive species. longdom.org This method is often the initial step in an electrochemical study due to its ability to quickly locate these potentials and assess the influence of the medium on the redox process. longdom.org

For Dipotassium (B57713) aquapentachlororuthenate(III), CV reveals a series of oxidation and reduction events corresponding to different oxidation states of the central ruthenium atom. electrochemsci.org The characteristics of the voltammogram, such as the peak potentials and peak currents, provide insight into the thermodynamics and kinetics of the electron transfer steps.

The electrochemical properties of the K2[Ru(III)Cl5(H2O)] complex have been investigated in aqueous alkaline media using cyclic voltammetry. electrochemsci.org The voltammograms show three distinct redox couples, indicating multi-electron processes involving the generation of Ru(IV), Ru(V), and Ru(VI) species from the initial Ru(III) state. electrochemsci.org

The redox potentials for these processes are pH-dependent. For instance, at a pH of 10, the three oxidation peaks appear at specific potentials, which shift as the pH is increased. electrochemsci.org At a pH of 14, a notable increase in the oxidation potential and a decrease in the reduction potential are observed. electrochemsci.org This behavior is attributed to the high stability of the Ruthenium(VI) ion at elevated pH. electrochemsci.org The multi-step redox behavior is central to the compound's catalytic activity, as different oxidation states can mediate different reaction pathways. chemrxiv.org

Below is a data table summarizing the observed redox couples for the complex.

Redox CoupleDescriptionObserved in Study
Ru(III) / Ru(IV)The first oxidation step from the initial state of the complex.Yes electrochemsci.org
Ru(IV) / Ru(V)The second oxidation step, generating the Ru(V) species.Yes electrochemsci.org
Ru(V) / Ru(VI)The third oxidation step, leading to the formation of the Ru(VI) species.Yes electrochemsci.org

Through cyclic voltammetry, the electroactive species generated from K2[Ru(III)Cl5(H2O)] have been identified as ions of Ru(III), Ru(IV), Ru(V), and Ru(VI). electrochemsci.org The stability of these species is highly dependent on the solution's pH. electrochemsci.org As the pH increases, the deprotonation of the coordinated aqua ligand in the K2[Ru(III)Cl5(H2O)] complex is facilitated. electrochemsci.org This leads to the formation of the corresponding stable oxo-ruthenate(VI) species, suggested to be K2[Ru(VI)O3(OH)2], particularly at a pH of 14. electrochemsci.org This transformation highlights the interplay between proton and electron transfer in defining the stability of the accessible redox states. The Ru(VI) species is identified as the active catalyst in certain nitrile hydration reactions. electrochemsci.org

Spectroelectrochemistry for In-Situ Characterization of Redox States

Spectroelectrochemistry (SEC) is a powerful technique that combines electrochemical and spectroscopic methods to provide in-situ characterization of redox states. nih.gov By monitoring spectroscopic changes (e.g., UV-visible absorption) as the potential is varied, it is possible to identify intermediates and products of electrochemical reactions and to study their electronic structures. nih.gov

For ruthenium complexes, UV-vis spectroelectrochemistry is particularly informative. nih.gov It allows for the direct observation of changes in the electronic structure as the oxidation state of the ruthenium center or its ligands is altered. nih.gov In the case of K2[Ru(III)Cl5(H2O)], UV-vis spectroscopy has been used to characterize both the starting material and the species formed after electrochemical oxidation. The initial complex in water exhibits two characteristic absorption bands at 298 nm and 396 nm. electrochemsci.org Following oxidation in a highly alkaline medium, the spectrum changes, corresponding to the formation of the proposed active catalyst, K2[Ru(VI)O3(OH)2]. electrochemsci.org This spectroscopic evidence, combined with the electrochemical data, provides a more complete picture of the redox transformations occurring in the system. electrochemsci.org

Electron Transfer Kinetics and Electrode Surface Interactions

The rate at which electrons are transferred between the electrode and the ruthenate complex is a critical aspect of its electrochemical behavior. rsc.org Heterogeneous electron transfer (ET) kinetics can be studied using various electrochemical techniques to determine parameters such as the standard electron transfer rate constant (k⁰). rsc.orgresearchgate.net For a process to be considered electrochemically reversible, the rate of electron transfer must be fast enough to maintain equilibrium concentrations at the electrode surface. researchgate.net The diffusion coefficient (D) of the complex, which quantifies its rate of transport to the electrode surface, can also be determined from voltammetric data. rsc.org

Interactions between the electroactive species and the electrode surface can significantly influence the electron transfer process. researchgate.net The structure of the electric double layer at the electrode-electrolyte interface creates a local environment that can affect reaction kinetics. researchgate.netnih.gov Adsorption of the complex or its intermediates onto the electrode can lead to phenomena such as electrode fouling, where the surface is deactivated, or can facilitate multi-electron transfer processes by holding the reactant at the interface. nih.govnih.gov The nature of the electrode material itself—be it platinum, gold, or glassy carbon—also plays a crucial role in the observed ET kinetics. rsc.org

Theoretical Modeling of Electrochemical Behavior

Theoretical modeling provides atomic-level insights that complement experimental electrochemical studies. aps.org Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational methods used to investigate the properties of transition metal complexes, including those of ruthenium. scirp.org These calculations can be used to predict ground-state geometries, analyze frontier molecular orbitals (HOMO and LUMO), and simulate electronic spectra. scirp.org

For ruthenium complexes, DFT calculations can help elucidate the electronic structure of different redox states and rationalize observed electrochemical behavior. scirp.orgmdpi.com By modeling the complex and its oxidized or reduced forms, researchers can understand how electron density is redistributed during a redox event, for example, whether the process is metal-centered or ligand-centered. nih.gov Theoretical models can also be used to calculate redox potentials, providing a comparison with experimental values from CV. mdpi.com Furthermore, kinetic models based on Marcus-type theory or Butler-Volmer expressions can be developed to simulate entire voltammograms and to understand the influence of factors like cation presence or coupled chemical reactions on the electrochemical response. researchgate.netuniversiteitleiden.nl

Catalytic Applications and Mechanistic Insights

Homogeneous Catalysis

Dipotassium (B57713) pentachlororuthenate(2-) has been investigated as a precursor for catalytically active species in homogeneous systems. Its utility is particularly noted in the hydration of nitriles.

Oxidation Reactions (e.g., Alcohols, Olefins, Arenes)

Based on the conducted research, no specific information was found regarding the direct application of dipotassium pentachlororuthenate(2-) as a catalyst for the oxidation of alcohols, olefins, or arenes.

Hydrogenation and Dehydrogenation Processes

Based on the conducted research, no specific information was found regarding the use of dipotassium pentachlororuthenate(2-) in hydrogenation or dehydrogenation processes.

Hydration of Nitriles to Amides

A closely related compound, aquapentachlororuthenate(III) dipotassium (K2[Ru(III)Cl5(H2O)]), has demonstrated significant catalytic activity in the hydration of nitriles to their corresponding amides. This transformation is of great importance in organic synthesis, providing a direct route to amides from readily available nitrile precursors.

In a notable study, the catalytic activity of K2[Ru(III)Cl5(H2O)] was investigated in the presence of various co-oxidants. The research identified that the active catalytic species is a Ru(VI) complex, specifically K2[Ru(VI)O3(OH)2], which is generated in situ from the Ru(III) precursor by the co-oxidant. electrochemsci.org

The catalytic system was optimized, with the best yields for the hydration of nitriles being achieved using potassium persulfate (K2S2O8) as the co-oxidant in a 1.0 M potassium hydroxide (B78521) (KOH) solution at 80 °C. electrochemsci.org The reaction proceeds effectively for a range of aromatic and heterocyclic nitriles. electrochemsci.org

The proposed mechanism for this catalytic hydration involves the following key steps electrochemsci.org:

Oxidation of the Pre-catalyst: The initial K2[Ru(III)Cl5(H2O)] complex is oxidized by the co-oxidant (e.g., K2S2O8) in an aqueous alkaline medium to form the active catalyst, K2[Ru(VI)O3(OH)2].

Coordination of the Nitrile: The nitrile substrate coordinates to the ruthenium center of the active catalyst.

Hydration and Amide Formation: The coordinated nitrile undergoes hydration, leading to the formation of the corresponding amide.

Product Liberation and Catalyst Regeneration: The amide product is liberated from the ruthenium center, and the active catalytic species is regenerated to continue the cycle.

The table below summarizes the catalytic hydration of various nitriles to their corresponding amides using the K2[Ru(III)Cl5(H2O)] / K2S2O8 system.

Table 1: Catalytic Hydration of Nitriles using K2[Ru(III)Cl5(H2O)] / K2S2O8

Nitrile Substrate Corresponding Amide Product
Benzonitrile Benzamide
Aromatic Nitriles Corresponding Aromatic Amides

Data derived from a study on the catalytic properties of oxo-ruthenate(VI) in aqueous alkaline medium. electrochemsci.org

Polymerization Reactions

Based on the conducted research, no specific information was found concerning the application of dipotassium pentachlororuthenate(2-) in polymerization reactions.

Ligand Design and Modification for Enhanced Catalytic Performance

The compound Dipotassium pentachlororuthenate(2-), often utilized in its hydrated form K₂[RuCl₅(H₂O)], serves as a versatile and accessible precursor for the synthesis of a wide array of ruthenium-based catalysts. The inherent lability of its chloro ligands allows for their substitution with meticulously designed organic molecules. This strategic modification of the coordination sphere around the ruthenium center is a cornerstone of modern catalyst development, enabling the fine-tuning of electronic and steric properties to achieve superior catalytic activity, selectivity, and stability in various chemical transformations.

The core principle behind ligand design is the modulation of the metal center's reactivity. By replacing the simple chloro ligands with more complex organic structures, researchers can influence key steps in a catalytic cycle, such as substrate binding, activation, and product release. Ligands can be tailored to be strong sigma-donors, pi-acceptors, or to possess specific steric bulk, all of which have profound effects on the catalytic performance of the resulting ruthenium complex.

Influence of Ligand Substitution on Catalytic Activity

The substitution of the original chloro ligands in Dipotassium pentachlororuthenate(2-) with sophisticated organic ligands, such as phosphines, N-heterocyclic carbenes (NHCs), and polydentate N-donor ligands like terpyridines, has led to the development of highly efficient catalysts. These modifications are critical for transforming the precursor into a catalytically active species for specific reactions.

Terpyridine Ligands: The introduction of tridentate ligands like terpyridine (tpy) can lead to robust ruthenium complexes with significant catalytic potential. For instance, ruthenium-terpyridine complexes have demonstrated high efficiency in transfer hydrogenation reactions. While many modern syntheses of these catalysts start from other precursors like [RuCl₂(PPh₃)₃], the fundamental role of the terpyridine ligand is to create a stable yet reactive coordination environment that facilitates the catalytic cycle. nih.gov The design of the terpyridine ligand itself, including the introduction of various substituents, can further modulate the catalyst's electronic properties and, consequently, its activity.

Phosphine (B1218219) Ligands: Phosphine ligands are among the most widely used in ruthenium catalysis due to their tunable electronic and steric properties. The replacement of chloro ligands with phosphines can significantly impact the electron density at the ruthenium center. Electron-donating phosphines can enhance the reactivity of the metal in certain catalytic steps, while bulky phosphines can create a specific steric environment to control selectivity. Ruthenium complexes incorporating phosphine ligands are effective in a range of catalytic processes, including hydrogenation and cross-coupling reactions. The performance of these catalysts is often directly compared based on the nature of the phosphine ligand employed.

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphines. They typically form very strong bonds with the metal center, leading to highly stable and robust catalysts. The electronic and steric properties of NHCs can be readily tuned by modifying the substituents on the heterocyclic ring. This allows for the creation of catalysts with exceptional activity. Kinetic studies comparing phosphine-containing and NHC-containing ruthenium catalysts in olefin metathesis have shown significant differences in reaction mechanisms and efficiency, highlighting the profound impact of ligand choice.

The following table illustrates how ligand modification in ruthenium complexes, which can be conceptually derived from precursors like Dipotassium pentachlororuthenate(2-), affects their catalytic performance in specific reactions.

Catalyst Precursor/TypeLigand TypeReaction TypeKey Performance MetricReference
Ruthenium(II) ComplexTerpyridine-DiphosphineTransfer Hydrogenation of KetonesHigh activity with S/C ratio up to 5000 nih.gov
Ruthenium-IndenylideneTricyclohexylphosphineRing-Closing MetathesisHigh efficiency for specific substrates
Ruthenium-IndenylideneSIMes (NHC)Ring-Closing MetathesisHigher thermal stability and efficiency for tetrasubstituted dienes
Arene-Ruthenium ComplexGuanidine-basedAnticancer Activity (Catalytic potential)Demonstrates selective cytotoxicity

Mechanistic Insights from Ligand Design

Detailed mechanistic studies provide a deeper understanding of how ligand modifications enhance catalytic performance. The electronic effects of ligands, such as their ability to donate or withdraw electron density, can stabilize or destabilize key intermediates in a catalytic cycle. For example, in oxidation catalysis, the ligand can influence the redox potential of the ruthenium center, making it a more effective oxidizing agent.

Steric hindrance is another critical factor. Bulky ligands can create a chiral pocket around the metal center, enabling enantioselective catalysis. They can also promote the dissociation of other ligands to create a vacant coordination site necessary for substrate binding, or conversely, prevent catalyst deactivation pathways like dimerization.

The study of different families of ligands, from phosphines to NHCs, reveals a complementary relationship between the ligand structure and the substrate. No single ligand is optimal for all reactions, emphasizing the importance of a tailored approach to ligand design for each specific catalytic application. This principle underscores the foundational role of precursor compounds like Dipotassium pentachlororuthenate(2-) as a starting point for developing a diverse library of ligand-modified catalysts.

Advanced Materials Science and Supramolecular Chemistry

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers

While direct incorporation of the [RuCl₅]²⁻ anion as a primary building block in metal-organic frameworks (MOFs) or coordination polymers is not extensively documented, dipotassium (B57713) pentachlororuthenate(2-) is a crucial starting material for creating more complex ruthenium-based precursors used in such syntheses. Coordination polymers are compounds with repeating coordination entities extending in one, two, or three dimensions. The synthesis of these materials often involves the reaction of a metal source with a multitopic organic linker molecule.

K₂[RuCl₅] can be used to synthesize various ruthenium complexes in situ, which then self-assemble with organic linkers to form the final polymeric structure. For instance, the chloride ligands in the [RuCl₅]²⁻ anion can be substituted by organic ligands like bipyridines or terpyridines. These new ruthenium-ligand complexes can then act as nodes in the construction of coordination polymers. Research has shown the synthesis of rod-like ruthenium(II) coordination polymers from activated ruthenium(III) precursors, a process for which K₂[RuCl₅] is a suitable starting point. rsc.org The final properties of the coordination polymer, such as conductivity or catalytic activity, are highly dependent on the choice of both the metal center and the organic linker. dntb.gov.uarsc.org

The general strategy involves:

Dissolution of K₂[RuCl₅] or its hydrated form.

Reaction with a specific organic ligand to form a new ruthenium-ligand monomer.

Self-assembly of the monomer, often under solvothermal conditions, to form the extended coordination polymer network.

Although potassium itself can be a component of MOFs and coordination polymers, in the context of K₂[RuCl₅], the focus is on the ruthenium component as the functional center for building the framework. nih.govgoogle.com

Self-Assembly of Supramolecular Architectures

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, where the interactions between them are governed by non-covalent bonds. nih.gov The self-assembly of these molecules into well-defined, stable structures is a key principle in designing new materials.

The study of these non-covalent interactions is crucial for crystal engineering, as it allows for the rational design of solid-state materials with specific properties. nih.gov While complex ruthenium compounds with specialized ligands are often designed for intricate self-assembly, the fundamental interactions seen in simple salts like dipotassium pentachlororuthenate(2-) provide insight into the forces that can be harnessed to build more complex supramolecular architectures.

Thin Film Deposition and Nanomaterial Synthesis (e.g., electroless deposition)

A significant application of dipotassium pentachlororuthenate(2-) is as a precursor for depositing ruthenium thin films and synthesizing ruthenium nanomaterials. Ruthenium films are of interest for applications in microelectronics as interconnect layers and diffusion barriers due to their properties relative to copper at the nanoscale. polimi.it

Electroless Deposition: Electroless deposition is a method for plating a substrate without the use of an external electrical current. Dipotassium pentachlororuthenate(2-), particularly its hydrated form K₂[RuCl₅(H₂O)], has been investigated as a ruthenium source in electroless plating baths. polimi.it The process involves the chemical reduction of the ruthenium(III) ions to metallic ruthenium on a catalytically active surface.

Alkaline baths for ruthenium electroless deposition commonly use a ruthenium chloride salt as the metal source and a strong reducing agent like hydrazine (B178648) (N₂H₄). msrjournal.comgoogle.com The pH is typically maintained above 11 to facilitate the reaction, and complexing agents or stabilizers may be added. msrjournal.commsrjournal.com An acidic bath formulation using K₂[RuCl₅(H₂O)] has also been studied, highlighting the compound's versatility. polimi.it

Below is a table summarizing typical components and conditions for an alkaline electroless ruthenium plating bath where a compound like K₂[RuCl₅] could serve as the ruthenium source.

Table 1: Typical Parameters for Alkaline Electroless Ruthenium Plating

ComponentFunctionTypical Concentration / ValueReference
Ruthenium Chloride (e.g., from K₂[RuCl₅])Ruthenium Source1.8×10⁻² M google.com
Hydrazine (N₂H₄)Reducing AgentMolar ratio of Hydrazine/Ru: 5 to 20 google.com
Sodium Hydroxide (B78521) (NaOH)pH ModifierTo maintain pH > 11 (typically 13-14) msrjournal.comgoogle.com
Ammonia (NH₃)Complexing Agent / pH Buffer6.6 M google.com
Sodium Nitrite (NaNO₂)Stabilizer / Complexing Agent5.7×10⁻² M google.com
TemperatureOperating Condition50 - 85 °C msrjournal.comgoogle.com

Nanomaterial Synthesis: Dipotassium pentachlororuthenate(2-) is also a suitable precursor for the synthesis of ruthenium nanoparticles (RuNPs). These nanomaterials are explored for their catalytic properties. rsc.org The most common method is the chemical reduction of a ruthenium salt in solution. researchgate.net A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is added to an aqueous or organic solution of the ruthenium precursor, leading to the nucleation and growth of RuNPs. researchgate.net Stabilizing agents or surfactants are often used to control the particle size and prevent agglomeration. researchgate.net The synthesis parameters, including precursor concentration, temperature, and the choice of reducing and stabilizing agents, determine the final characteristics of the nanoparticles. rsc.orgresearchgate.net

Applications in Photoelectronic and Optoelectronic Materials

Based on available research, dipotassium pentachlororuthenate(2-) is not typically used directly in photoelectronic or optoelectronic materials. The photo- and optoelectronic properties of ruthenium-based materials generally arise from more complex structures, such as ruthenium(II) polypyridyl complexes. These complexes exhibit strong metal-to-ligand charge-transfer (MLCT) transitions, which are responsible for their luminescence and photo-activity. scispace.com While K₂[RuCl₅] can serve as a fundamental starting material for the synthesis of these more complex, photo-active molecules, the [RuCl₅]²⁻ anion itself does not possess the requisite electronic properties for such applications.

Table of Compounds Mentioned

Compound Name Formula
Dipotassium pentachlororuthenate(2-) K₂[RuCl₅]
Potassium aquapentachlororuthenate(III) K₂[RuCl₅(H₂O)]
Ruthenium Ru
Hydrazine N₂H₄
Sodium Borohydride NaBH₄
Copper Cu

Future Research Directions and Emerging Applications

Development of Green and Sustainable Synthetic Routes

The imperative for environmentally benign chemical processes has spurred research into green synthetic methodologies. For Dipotassium (B57713) pentachlororuthenate(2-), future efforts will likely concentrate on moving away from conventional methods that rely on organic solvents and harsh reagents.

Key research avenues include:

Aqueous and Hydrothermal Synthesis (HTS): Developing synthetic routes in water, which serves as a non-toxic and abundant solvent. Hydrothermal synthesis, which involves carrying out reactions in heated and pressurized aqueous solutions, offers a promising pathway to produce highly crystalline materials without the need for organic solvents or toxic catalysts. menchelab.com This method is synthetically straightforward, often requiring simply heating stoichiometric amounts of starting materials in an autoclave. menchelab.com

Biologically-Inspired Synthesis: Utilizing plant extracts or microorganisms as reducing and capping agents. nih.govfrontiersin.org Various phytochemicals found in plant extracts, such as phenols, flavonoids, and terpenoids, can effectively reduce metal ions and stabilize the resulting nanoparticles, offering a cost-effective and eco-friendly alternative. frontiersin.org

Solvent-Free Reactions: Investigating solid-state reactions or reactions under solvent-free conditions, which minimize waste generation and simplify product purification.

The adoption of these green chemistry principles aims to reduce the environmental footprint associated with the synthesis of the compound and its derivatives. menchelab.com

Proposed Green Synthetic RouteKey PrinciplePotential Advantages
Hydrothermal Synthesis (HTS)Reaction in pressurized water at elevated temperatures.High yields, no organic solvents, simple product recovery. menchelab.com
Plant Extract-Mediated SynthesisUse of phytochemicals as natural reducing and stabilizing agents.Eco-friendly, cost-effective, avoids toxic chemicals. frontiersin.orgnih.gov
Solvent-Free CatalysisReactions conducted without a solvent medium.Reduced waste, simplified purification, potential for improved efficiency. researchgate.net

Exploration of Novel Catalytic Transformations and Selectivity

While ruthenium compounds are known for their catalytic prowess, the exploration of novel transformations and the enhancement of selectivity remain active areas of research. Future work with Dipotassium pentachlororuthenate(2-) as a precursor will likely focus on designing highly specialized catalysts.

Emerging research directions include:

Single-Atom Catalysis: Using the compound to synthesize single-atom catalysts where isolated ruthenium atoms are dispersed on a support. This configuration maximizes atomic efficiency and can lead to unique catalytic properties and enhanced selectivity by preventing the aggregation of metal particles. nih.gov

Tandem Catalysis: Designing multifunctional catalysts that can facilitate multiple reaction steps in a single pot. A rational approach to synthesizing such catalysts could involve creating core-shell structures where different catalytic sites are spatially separated. rsc.org

Modifying the Secondary Coordination Sphere: Investigating how functional groups near the metal's active site influence catalytic outcomes. For example, the introduction of amine groups can stabilize reaction intermediates, thereby altering product selectivity in processes like CO2 reduction. nih.govrsc.org

These explorations aim to develop catalysts with superior activity and the ability to selectively produce desired products, minimizing waste and energy consumption.

Integration into Advanced Functional Materials for Energy and Environmental Applications

The unique electronic properties of ruthenium make it a compelling component for advanced materials. Dipotassium pentachlororuthenate(2-) can serve as a valuable building block for materials designed for energy storage and environmental remediation.

Energy Applications:

Potassium-Ion Batteries (PIBs): Given the compound contains potassium, a significant research direction is its use as a precursor for cathode materials in PIBs. oaepublish.comresearchgate.net PIBs are considered a cost-effective and sustainable alternative to lithium-ion batteries for large-scale energy storage, owing to the high abundance of potassium. rsc.org Research would focus on designing novel functional materials that can accommodate the large volume changes associated with potassium ion insertion and extraction. oaepublish.com

Environmental Applications:

Environmental Catalysis: Developing materials for the catalytic degradation of pollutants in water and air. sciopen.com This includes applications in wastewater treatment and the removal of volatile organic compounds.

CO2 Capture and Conversion: Synthesizing materials like metal-organic frameworks (MOFs) for the capture and subsequent chemical conversion of carbon dioxide into valuable chemicals. sciopen.com

Photocatalysis: Creating ruthenium-based photocatalysts for environmental remediation, such as the degradation of synthetic dyes released from industrial processes. nih.govsciopen.com

Application AreaSpecific GoalRole of Ruthenium Precursor
Energy Storage Develop high-performance Potassium-Ion Batteries (PIBs). oaepublish.comresearchgate.netPrecursor for synthesizing novel ruthenium-based cathode materials.
Environmental Remediation Catalytic degradation of pollutants in water and air. sciopen.comSource for creating active catalytic sites in remediation materials.
Carbon Capture Capture and convert CO2 into useful products. sciopen.comBuilding block for functional materials like MOFs.

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

A deeper understanding of reaction mechanisms is crucial for designing better catalysts. Future research will increasingly rely on advanced spectroscopic techniques to study catalytic processes involving derivatives of Dipotassium pentachlororuthenate(2-) in real-time.

The application of in situ and operando characterization methods allows for the observation of the catalyst under actual reaction conditions. This can reveal crucial information about changes in active sites and the formation of surface species during a reaction. Techniques such as in situ Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and X-ray absorption spectroscopy (XAS) can provide invaluable data on reaction intermediates, catalyst structure evolution, and the dynamics of the catalytic cycle. Probing these mechanisms in real-time is essential for establishing structure-activity relationships and moving beyond trial-and-error catalyst development.

Synergistic Experimental and Computational Approaches for Rational Design

The traditional trial-and-error approach to catalyst development is time-consuming and inefficient. eurekalert.org The future of catalyst design lies in a synergistic approach that combines experimental synthesis and testing with powerful computational modeling. nih.gov

This integrated strategy involves:

Computational Screening: Using theoretical calculations, such as Density Functional Theory (DFT), to predict the properties of potential catalysts derived from Dipotassium pentachlororuthenate(2-). This can help identify promising candidates before they are synthesized in the lab.

Mechanism Elucidation: Modeling reaction pathways to understand the role of the catalyst and identify rate-limiting steps or potential side reactions.

Informing Synthesis: Computational insights can guide the synthetic modification of catalysts to enhance their performance. frontiersin.org For example, models can predict how different ligands or support materials will affect the electronic structure and reactivity of the ruthenium center.

This feedback loop between theory and experimentation accelerates the discovery and optimization of new catalysts and materials for targeted applications. eurekalert.orgfrontiersin.org

Understanding and Mitigating Catalyst Deactivation Pathways

Catalyst deactivation is a critical issue that limits the lifetime and cost-effectiveness of industrial chemical processes. chemcatbio.org For catalysts derived from Dipotassium pentachlororuthenate(2-), a systematic investigation into their deactivation mechanisms is essential for practical applications.

Common deactivation pathways include:

Poisoning: The strong adsorption of impurities (e.g., sulfur compounds) or reaction byproducts onto the active sites. researchgate.netresearchgate.net

Sintering: The agglomeration of metal nanoparticles at high temperatures, leading to a loss of active surface area. researchgate.netmdpi.com

Leaching: The dissolution of the active metal species into the reaction medium, particularly in liquid-phase reactions. researchgate.netmdpi.com

Coking: The deposition of carbonaceous materials on the catalyst surface, which can block active sites. researchgate.net

Future research will focus on identifying the specific mechanisms responsible for deactivation under different reaction conditions. researchgate.net Once understood, strategies can be developed to mitigate these effects, such as modifying the catalyst support to enhance metal-support interactions, developing more poison-tolerant active sites, or optimizing reaction conditions to minimize deactivation processes. chemcatbio.org

Q & A

Q. What are the established synthesis protocols for dipotassium pentachlororuthenate(2-), and how can purity be validated?

The compound is typically synthesized by reacting ruthenium trichloride with potassium chloride under acidic conditions. A common method involves dissolving ruthenium trichloride in concentrated hydrochloric acid, adding excess KCl, and evaporating to dryness. Recrystallization from cold water ensures purity . Historical methods note potential contamination with nitrosyl derivatives, requiring careful exclusion of nitric acid during synthesis to avoid byproducts like K₂Ru(NO)Cl₆ . Purity validation involves elemental analysis (Cl⁻ and K⁺ titration), UV-Vis spectroscopy (characteristic absorption bands at 300–400 nm), and X-ray diffraction (to confirm octahedral RuCl₆²⁻ geometry) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing dipotassium pentachlororuthenate(2-)?

  • X-ray diffraction (XRD): Resolves the octahedral coordination of RuCl₆²⁻ and lattice parameters (e.g., space group Fm-3m with a ≈ 9.8 Å) .
  • UV-Vis spectroscopy: Identifies ligand-to-metal charge transfer (LMCT) transitions, with peaks at 340 nm (ε ≈ 2,000 M⁻¹cm⁻¹) and 450 nm (ε ≈ 1,500 M⁻¹cm⁻¹) .
  • Magnetic susceptibility measurements: Confirms the +4 oxidation state of Ru (low-spin d⁴ configuration with μ ≈ 1.2–1.5 μB) .

Advanced Research Questions

Q. How do synthetic route variations lead to discrepancies in reported magnetic and catalytic properties?

Discrepancies arise from nitrosyl contamination (e.g., K₂Ru(NO)Cl₆) or incomplete chloride coordination. For example, early preparations using nitric acid introduced NO ligands, altering redox behavior . To resolve this, researchers should:

  • Compare magnetic data (μ < 1.5 μB for pure K₂RuCl₆ vs. μ > 2.0 μB for nitrosyl derivatives).
  • Use XPS to verify Ru oxidation states (binding energy ~282 eV for Ru⁴⁺ in pure samples) .

Q. What mechanistic insights explain the catalytic activity of dipotassium pentachlororuthenate(2-) in oxidation reactions?

The RuCl₆²⁻ complex acts as a precursor for active RuOx species in catalytic cycles. Electrochemical studies show a reversible Ru⁴⁺/Ru⁵⁺ redox couple at +1.2 V (vs. SHE), enabling electron-transfer pathways in water oxidation . In situ Raman spectroscopy during catalysis reveals intermediate Ru=O vibrational bands at 800–850 cm⁻¹, suggesting oxo-bridged dimer formation .

Q. How does high-pressure hydrogen reduction affect the decomposition pathway of dipotassium pentachlororuthenate(2-)?

Under hydrogen pressure (20–350 atm), K₂RuCl₆ reduces to Ru hydroxides (25–85°C) or metallic Ru (≥160°C). Kinetic studies show:

  • At 85°C/65 atm: Ru(OH)₃ precipitates (black sludge) via Ru⁴⁺ → Ru³⁺ reduction.
  • At 350°C/125 atm: Metallic Ru forms, confirmed by XRD (PDF#06-0663) and TEM .

Safety and Handling

Q. What safety protocols are essential for handling dipotassium pentachlororuthenate(2-)?

  • Storage: In airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Avoid contact with oxidizers (e.g., HNO₃) to prevent Cl₂ release .
  • PPE: Acid-resistant gloves, goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Waste disposal: Neutralize with NaHCO₃ before disposal as heavy-metal hazardous waste (EPA code D004) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.